molecular formula C18H18N2O3 B13145980 9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]- CAS No. 105580-93-6

9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-

Cat. No.: B13145980
CAS No.: 105580-93-6
M. Wt: 310.3 g/mol
InChI Key: GTHICKVZNHXYII-UHFFFAOYSA-N
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Description

1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione, also known as Mitoxantrone impurity A, is a synthetic anthraquinone derivative. This compound is notable for its structural complexity and its relevance in various scientific and industrial applications. It is primarily used as a reference standard in pharmaceutical research and has significant implications in the study of DNA topoisomerase II inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have distinct chemical and physical properties .

Scientific Research Applications

1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: The compound is studied for its interactions with DNA and its potential as a DNA topoisomerase II inhibitor.

    Medicine: Research focuses on its potential anticancer properties and its role in the development of new chemotherapeutic agents.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione involves its interaction with DNA topoisomerase II. The compound intercalates into DNA, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a reference standard and its potential in anticancer research highlight its significance in scientific and industrial applications .

Properties

CAS No.

105580-93-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

1-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O3/c21-11-10-19-8-9-20-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22/h1-7,19-21H,8-11H2

InChI Key

GTHICKVZNHXYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCO

Origin of Product

United States

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